Methylcobalamin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

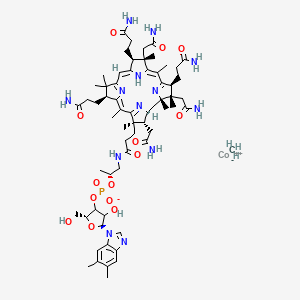

分子式 |

C63H92CoN13O14P |

|---|---|

分子量 |

1345.4 g/mol |

IUPAC 名称 |

carbanide;cobalt(2+);[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);1H3;/q;-1;+2/p-1/b38-23-,50-32-,55-33-;;/t31-,34-,35-,36-,37+,41-,52?,53?,56-,57+,59-,60+,61+,62+;;/m1../s1 |

InChI 键 |

YTKXCKMCOAKYSC-GHSDVTIQSA-M |

手性 SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

规范 SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

产品来源 |

United States |

Foundational & Exploratory

The Microbial Synthesis of Methylcobalamin: A Technical Guide for Researchers

Executive Summary

Methylcobalamin (B1676134), a biologically active form of vitamin B12, is exclusively synthesized by certain bacteria and archaea. Its complex structure and vital role as a cofactor for essential enzymes, such as methionine synthase, make its microbial production a subject of intense research and industrial interest. This technical guide provides an in-depth exploration of the this compound synthesis pathway in microorganisms. It details the distinct aerobic and anaerobic biosynthetic routes, the key enzymes and intermediates involved, and the intricate regulatory mechanisms that govern its production. Furthermore, this guide presents quantitative data on cobalamin production in key microbial species, outlines detailed experimental protocols for studying the pathway, and includes visual representations of the core processes to facilitate a comprehensive understanding for researchers in the field.

Introduction to Cobalamin Biosynthesis

Cobalamin (vitamin B12) is the largest and most structurally intricate vitamin, characterized by a corrin (B1236194) ring with a centrally chelated cobalt ion.[1] In its biologically active forms, adenosylcobalamin and this compound, it serves as an essential cofactor for enzymes involved in critical metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism.[1][2] While plants and fungi do not synthesize or utilize cobalamin, most prokaryotes and animals possess cobalamin-dependent enzymes.[1]

The de novo biosynthesis of cobalamin is a complex process, involving approximately 30 enzymatic steps.[2] Microorganisms have evolved two primary pathways for its synthesis: an aerobic pathway, which requires oxygen, and an anaerobic pathway. A key distinction between these routes is the timing of cobalt insertion into the corrin ring precursor. Additionally, many microorganisms possess a "salvage pathway," enabling them to synthesize cobalamin from exogenous corrinoid intermediates like cobinamide.

The De Novo Biosynthetic Pathways

The journey to this compound begins with the synthesis of uroporphyrinogen III (Uro'gen III), a common precursor for all tetrapyrroles, including heme and chlorophyll. From this branch point, the pathway to cobalamin is initiated by the methylation of Uro'gen III.

Aerobic (Late Cobalt Insertion) Pathway

The aerobic pathway is prominently studied in Pseudomonas denitrificans and Rhodobacter capsulatus. This pathway is characterized by the late insertion of cobalt into a modified corrin ring and the requirement of molecular oxygen for certain enzymatic steps.

The key stages of the aerobic pathway are:

-

Precorrin-2 (B1239101) Synthesis: The enzyme uroporphyrinogen-III C-methyltransferase (CobA) catalyzes the sequential methylation of Uro'gen III at C-2 and C-7, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce precorrin-2.

-

Formation of Hydrogenobyrinic Acid a,c-diamide: A series of enzymatic reactions involving methylation, ring contraction, and amidation transform precorrin-2 into hydrogenobyrinic acid a,c-diamide. This multi-step process involves enzymes encoded by the cob genes, such as CobF, CobG, CobJ, CobM, and CobL. The CobG enzyme, a monooxygenase, is a hallmark of the aerobic pathway and requires molecular oxygen.

-

Cobalt Insertion: The enzyme cobaltochelatase, a complex of the CobN, CobS, and CobT proteins, catalyzes the ATP-dependent insertion of a cobalt ion into hydrogenobyrinic acid a,c-diamide to form cob(II)yrinic acid a,c-diamide.

-

Adenosylation and Amidation: The cobalt atom is then adenosylated by an ATP:corrinoid adenosyltransferase (CobO). Subsequent amidation steps, catalyzed by enzymes like CobB and CobQ, lead to the formation of adenosylcobinamide phosphate (B84403).

-

Nucleotide Loop Assembly: The lower ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), is synthesized and attached to form adenosylcobalamin.

Anaerobic (Early Cobalt Insertion) Pathway

The anaerobic pathway is well-characterized in organisms such as Salmonella typhimurium, Bacillus megaterium, and Propionibacterium freudenreichii. This pathway is distinguished by the early insertion of cobalt and does not require molecular oxygen.

The key stages of the anaerobic pathway include:

-

Precorrin-2 Synthesis: Similar to the aerobic pathway, the initial step is the methylation of Uro'gen III to precorrin-2. In many anaerobic bacteria, this is carried out by a multifunctional enzyme, CysG, which is also involved in siroheme (B1205354) synthesis.

-

Cobalt Insertion: A key differentiating step is the early insertion of cobalt into precorrin-2 to form cobalt-precorrin-2. This reaction is catalyzed by a cobaltochelatase, such as CbiK or CbiX.

-

Corrin Ring Formation: A series of methylations and ring contractions, catalyzed by the Cbi family of enzymes (e.g., CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiT, CbiC, and CbiA), converts cobalt-precorrin-2 to cob(II)yrinic acid a,c-diamide.

-

Convergence with the Aerobic Pathway: From cob(II)yrinic acid a,c-diamide, the subsequent steps of adenosylation, amidation, and nucleotide loop assembly are largely analogous to the aerobic pathway, involving enzymes like CobU, CobS, and CobT.

The Salvage Pathway

Many microorganisms that cannot synthesize cobalamin de novo, or those that can but seek to conserve energy, utilize a salvage pathway. This pathway allows for the uptake of exogenous corrinoid precursors, most commonly cobinamide, and their conversion into the final cobalamin cofactor. The key steps involve the transport of the precursor into the cell via ABC transporters, followed by the attachment of the nucleotide loop.

Final Conversion to this compound

The direct product of the de novo and salvage pathways is often adenosylcobalamin or hydroxocobalamin. The final conversion to this compound is typically carried out by cobalamin-dependent enzymes themselves as part of their catalytic cycle. For instance, the enzyme methionine synthase (MetH) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to cob(I)alamin, forming this compound as an intermediate before transferring the methyl group to homocysteine to form methionine.

Genetic Organization and Regulation

The genes encoding the enzymes of the cobalamin biosynthetic pathway are typically organized in operons, referred to as the cob or cbi operons. The expression of these operons is tightly regulated to prevent the energetically expensive overproduction of this complex molecule.

A primary mode of regulation is through riboswitches. These are structured non-coding RNA elements located in the 5' untranslated region of the cob/cbi mRNAs that can directly bind to cobalamin (or its derivatives). Ligand binding induces a conformational change in the RNA, leading to either premature transcription termination or inhibition of translation initiation, thereby downregulating the expression of the biosynthetic genes. The transcription of cobalamin biosynthetic genes can also be repressed by molecular oxygen and is subject to catabolite repression.

Quantitative Data on Cobalamin Production

The yield of cobalamin varies significantly among different microbial species and is heavily influenced by fermentation conditions and genetic modifications. The following tables summarize some reported production values.

| Microorganism | Pathway | Cobalamin Form | Yield | Reference |

| Pseudomonas denitrificans | Aerobic | Total Vitamin B12 | 198.27 ± 4.60 mg/L | |

| Propionibacterium freudenreichii | Anaerobic | Total Vitamin B12 | 34.57 mg/L | |

| Propionibacterium freudenreichii | Anaerobic | Total Vitamin B12 | 0.6 mg/g cells | |

| Propionibacterium freudenreichii | Anaerobic | Adenosylcobalamin | 635 ± 102 µg/L | |

| Genetically Engineered P. freudenreichii | Anaerobic | Total Vitamin B12 | ~1.7 mg/L |

Experimental Protocols

Quantification of Cobalamin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the quantification of cyanocobalamin (B1173554), a stable form of vitamin B12, in microbial cultures.

Materials:

-

Potassium cyanide (KCN)

-

Acetate buffer (pH 4.5)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Cyanocobalamin standard

-

C18 SPE cartridges

-

HPLC system with a C18 column and UV-Vis detector

Procedure:

-

Extraction: Mix the microbial broth with a KCN-acetate buffer (pH 4.5) at a 4:10 (v/v) ratio. The KCN converts all cobalamin forms to the more stable cyanocobalamin.

-

Purification and Concentration: Centrifuge the mixture to remove cell debris. Pass the supernatant through a pre-conditioned C18 solid-phase extraction (SPE) cartridge to bind the cyanocobalamin. Wash the cartridge with water and then elute the cyanocobalamin with methanol.

-

HPLC Analysis: Inject the eluted sample into an HPLC system equipped with a C18 column. Use a mobile phase gradient of methanol and water. Detect cyanocobalamin by its absorbance at a specific wavelength (e.g., 361 nm or 550 nm).

-

Quantification: Create a standard curve using known concentrations of a cyanocobalamin standard. Quantify the amount of cyanocobalamin in the sample by comparing its peak area to the standard curve.

Assay for Cobaltochelatase (CobNST) Activity

This assay measures the ATP-dependent insertion of cobalt into hydrogenobyrinic acid a,c-diamide.

Materials:

-

Purified CobN and CobST protein components

-

Hydrogenobyrinic acid a,c-diamide (substrate)

-

Cobalt chloride (CoCl₂)

-

ATP

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, ATP, CoCl₂, and hydrogenobyrinic acid a,c-diamide.

-

Enzyme Addition: Initiate the reaction by adding the purified CobN and CobST proteins to the reaction mixture.

-

Spectrophotometric Monitoring: Monitor the reaction by observing the change in the UV-Vis spectrum. The insertion of cobalt into the corrin ring results in a characteristic spectral shift. The formation of cob(II)yrinic acid a,c-diamide can be followed by the increase in absorbance at specific wavelengths.

-

Activity Calculation: Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of the product.

Assay for Uroporphyrinogen-III C-methyltransferase (CobA/CysG) Activity

This assay measures the methylation of uroporphyrinogen III.

Materials:

-

Purified CobA or CysG enzyme

-

Uroporphyrinogen III (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

HPLC system with fluorescence or UV-Vis detection

Procedure:

-

Reaction Mixture: Combine the buffer, uroporphyrinogen III, and SAM in a reaction vessel.

-

Enzyme Addition: Start the reaction by adding the purified CobA or CysG enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Analysis: Stop the reaction (e.g., by adding acid). The products, precorrin-1 (B1246784) and precorrin-2, can be oxidized to their corresponding porphyrin forms and quantified by HPLC with fluorescence or UV-Vis detection.

Quantification of 5-Aminolevulinic Acid (ALA)

This protocol describes a common method for quantifying the initial precursor of the pathway.

Materials:

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution)

-

Trichloroacetic acid (TCA)

-

ALA standard solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant can be used to measure extracellular ALA. For intracellular ALA, the cell pellet needs to be lysed.

-

Derivatization: Mix the sample with TCA to precipitate proteins. To the supernatant, add Ehrlich's reagent. ALA reacts with Ehrlich's reagent to form a colored product.

-

Colorimetric Measurement: Incubate the mixture to allow for color development. Measure the absorbance of the solution at a specific wavelength (e.g., 553 nm).

-

Quantification: Prepare a standard curve using known concentrations of ALA. Determine the concentration of ALA in the sample by comparing its absorbance to the standard curve.

Visualizing the Pathways and Workflows

Signaling Pathways

Aerobic this compound synthesis pathway.

Anaerobic this compound synthesis pathway.

Experimental Workflows

Workflow for HPLC quantification of cobalamin.

Logical Relationships

Riboswitch-mediated regulation of cobalamin synthesis.

Conclusion

The microbial synthesis of this compound is a testament to the metabolic versatility of prokaryotes. The elucidation of the aerobic, anaerobic, and salvage pathways has not only expanded our fundamental understanding of microbial biochemistry but has also paved the way for the industrial production of this essential vitamin. For researchers, a deep understanding of the enzymatic steps, genetic regulation, and quantitative aspects of these pathways is crucial for developing novel strategies for strain improvement and process optimization. This guide provides a comprehensive foundation for these endeavors, offering detailed insights and practical protocols to support future research and development in the field of microbial cobalamin production.

References

The Crucial Role of Methylcobalamin in the Methylation Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylation cycle is a fundamental metabolic pathway essential for numerous physiological processes, including DNA synthesis and repair, gene regulation, and neurotransmitter synthesis. Central to this cycle is methylcobalamin (B1676134), the active, methylated form of vitamin B12. This compound serves as a critical cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is not only vital for maintaining low levels of homocysteine, a risk factor for various diseases, but also for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions. This technical guide provides an in-depth exploration of the biochemical role of this compound in the methylation cycle, detailing the associated molecular pathways, quantitative data on metabolite levels in states of deficiency and sufficiency, and comprehensive experimental protocols for the investigation of this vital pathway.

Introduction to the Methylation Cycle

The methylation cycle is a series of interconnected biochemical reactions that facilitate the transfer of a methyl group (CH3) from one molecule to another. This seemingly simple process is fundamental to life, occurring in every cell of the body billions of times per second.[1] Methylation is crucial for a wide range of functions, including:

-

DNA and RNA synthesis and repair: Essential for genetic stability and proper cell division.[2]

-

Epigenetic regulation of gene expression: DNA methylation can silence or activate genes, influencing cellular differentiation and function.[2]

-

Neurotransmitter synthesis: The production of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) is dependent on methylation.[3]

-

Hormone metabolism: Methylation is involved in the breakdown and detoxification of hormones.[4]

-

Detoxification: The liver utilizes methylation to neutralize and excrete toxins.

-

Immune function: Proper methylation is necessary for the development and function of immune cells.

The central molecule in this cycle is S-adenosylmethionine (SAM), which is synthesized from the essential amino acid methionine. SAM is the universal methyl donor, providing the methyl group for the vast majority of methylation reactions in the body. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

The Indispensable Role of this compound

This compound, the biologically active form of vitamin B12, plays a pivotal and indispensable role in the methylation cycle. It acts as a cofactor for the enzyme methionine synthase (MTR), which catalyzes the conversion of homocysteine back to methionine. This reaction is critical for two primary reasons:

-

Homocysteine Regulation: It prevents the accumulation of homocysteine. Elevated levels of homocysteine (hyperhomocysteinemia) are a well-established risk factor for cardiovascular disease, neurodegenerative disorders, and other chronic conditions.

-

SAM Regeneration: It ensures a continuous supply of methionine, the precursor for the synthesis of SAM. Without adequate this compound, the regeneration of methionine from homocysteine is impaired, leading to a depletion of SAM and a subsequent global hypomethylation.

The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), to cobalamin, forming this compound. The methyl group is then transferred from this compound to homocysteine, yielding methionine and regenerating cob(I)alamin.

The Interplay with Folate

The methylation cycle is intricately linked with folate metabolism. 5-MTHF, the primary circulating form of folate, provides the methyl group that is ultimately transferred to homocysteine. A deficiency in either this compound or folate can disrupt this cycle. In a state of vitamin B12 deficiency, folate can become "trapped" as 5-MTHF, as the methionine synthase reaction is unable to proceed. This "folate trap" leads to a functional folate deficiency, even if dietary intake is adequate, and can result in megaloblastic anemia.

Biochemical Pathways

The core of the methylation cycle and its connection to folate metabolism can be visualized as two interconnected cycles.

Quantitative Data

The following tables summarize key quantitative data related to the methylation cycle and the impact of this compound status.

Table 1: Key Metabolite Concentrations in Plasma

| Metabolite | Normal Range | Deficient Range (Vitamin B12) | Reference |

| Homocysteine | 5-15 µmol/L | >15 µmol/L | |

| S-Adenosylmethionine (SAM) | 71-168 nmol/L | 103 nmol/L (median, may not be low) | |

| S-Adenosylhomocysteine (SAH) | 8-26 nmol/L | 42 nmol/L (median, elevated) | |

| SAM/SAH Ratio | 4.4-12.4 | 2.5 (median, low) | |

| Methylmalonic Acid (MMA) | < 271 nmol/L | > 271 nmol/L |

Table 2: Enzyme Kinetic Parameters for Human Methionine Synthase

| Parameter | Value | Conditions | Reference |

| Vmax | Data not consistently reported in a standardized format. | Varies with assay conditions. | |

| Km (for Homocysteine) | ~100 µM | 50°C | |

| Km (for 5-MTHF) | Data not consistently reported in a standardized format. | Varies with assay conditions. |

Note: Enzyme kinetic values can vary significantly based on the specific assay conditions, including temperature, pH, and substrate concentrations.

Table 3: Impact of this compound Supplementation on Homocysteine Levels

| Study Population | Intervention | Baseline Homocysteine (mean) | Post-intervention Homocysteine (mean) | p-value | Reference |

| Vitamin B12 Deficient Vegetarians | This compound | 15.5 µmol/L | 8.4 µmol/L | <0.001 |

Table 4: Global DNA Methylation Changes with B Vitamin Supplementation

| Study Population | Intervention | Change in Global DNA Methylation | Key Findings | Reference |

| Elderly subjects with mildly elevated homocysteine | 400 µg folic acid + 500 µg vitamin B12 daily for 2 years | No pronounced changes in global DNA methylation. | Long-term supplementation did not have a major effect on global methylation in this cohort. | |

| Women of reproductive age | Folic acid supplementation (100-4000 µ g/day ) for 6 months | Significant time-, dose-, and MTHFR genotype-dependent changes in DNA from coagulated blood. | Highlights the complexity of the response to B vitamin supplementation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the methylation cycle.

Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in human plasma.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates this compound from other plasma components based on its hydrophobicity. Detection is typically achieved using a UV-Vis detector.

Methodology:

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge to separate plasma.

-

To 500 µL of plasma, add 1 mL of methanol (B129727) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 351 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Measurement of SAM and SAH by LC-MS/MS

Objective: To quantify the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in plasma or tissue homogenates.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of SAM and SAH.

Methodology:

-

Sample Preparation:

-

For plasma, precipitate proteins using a solution of 0.4 M perchloric acid.

-

For tissues, homogenize in perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Add an internal standard solution containing stable isotope-labeled SAM and SAH to the supernatant.

-

Neutralize the sample with potassium phosphate.

-

-

LC-MS/MS Conditions:

-

LC Column: A column suitable for polar analytes, such as a porous graphitic carbon column.

-

Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and acetonitrile.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific mass transitions of SAM, SAH, and their internal standards.

-

-

Data Analysis:

-

Quantify SAM and SAH by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

-

Analysis of Global DNA Methylation by Bisulfite Sequencing

Objective: To determine the overall percentage of methylated cytosines in the genome.

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the differentiation between methylated and unmethylated cytosines.

Methodology:

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from whole blood or isolated cells.

-

Treat the DNA with sodium bisulfite using a commercial kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the bisulfite-converted DNA.

-

Perform next-generation sequencing (NGS).

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Calculate the methylation level at each CpG site by determining the ratio of reads with a cytosine to the total number of reads (cytosine + thymine).

-

Global methylation is often assessed by analyzing the methylation of repetitive elements like LINE-1.

-

MTHFR C677T Genotyping by PCR-RFLP

Objective: To determine the genotype of the C677T polymorphism in the MTHFR gene.

Principle: The C677T polymorphism creates a restriction site for the enzyme HinfI. Polymerase chain reaction (PCR) is used to amplify the region containing the polymorphism, followed by digestion with HinfI and analysis of the resulting fragments by gel electrophoresis.

Methodology:

-

DNA Extraction: Extract genomic DNA from a blood sample.

-

PCR Amplification:

-

Amplify a specific fragment of the MTHFR gene using primers flanking the C677T polymorphism.

-

-

Restriction Enzyme Digestion:

-

Digest the PCR product with the HinfI restriction enzyme.

-

-

Gel Electrophoresis:

-

Separate the digested fragments on an agarose (B213101) gel.

-

Wild-type (CC): One uncut fragment.

-

Heterozygous (CT): Three fragments (one uncut, two digested).

-

Homozygous mutant (TT): Two digested fragments.

-

Experimental and Logical Workflows

The investigation of the methylation cycle and the role of this compound often follows a logical progression of experiments.

Conclusion

This compound is a cornerstone of the methylation cycle, acting as an essential cofactor for methionine synthase. Its role in homocysteine remethylation and the regeneration of S-adenosylmethionine underscores its importance in maintaining cellular health and function. Deficiencies in this compound can have far-reaching consequences, leading to elevated homocysteine, impaired methylation capacity, and an increased risk for a multitude of chronic diseases. The experimental protocols and workflows outlined in this guide provide a framework for researchers and clinicians to investigate and understand the intricate workings of the methylation cycle and the critical role of this compound. Further research into the nuances of this pathway will continue to illuminate its importance in human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

The Biochemical Nexus: A Technical Guide to Methylcobalamin's Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the methylated and active form of vitamin B12, stands as a critical cofactor at the crossroads of cellular metabolism. Its role extends beyond simple nutrient status, directly influencing DNA synthesis, epigenetic regulation, and neurological function through its intricate involvement in one-carbon metabolism. This technical guide provides an in-depth exploration of the biochemical functions of this compound, offering a comprehensive resource for researchers and professionals in the life sciences.

Core Functions of this compound in Cellular Metabolism

This compound's primary and most well-understood function is its role as an essential cofactor for the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[1][2] This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, resulting in the regeneration of methionine and the production of tetrahydrofolate (THF).[1][2] This single reaction is a linchpin connecting two vital metabolic cycles: the folate cycle and the methionine cycle .[3]

-

The Folate Cycle: The regeneration of THF from 5-MTHF is the only mammalian pathway to do so and is crucial for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. A deficiency in this compound can lead to the "folate trap," where folate becomes trapped as 5-MTHF, leading to a functional folate deficiency and impaired DNA synthesis.

-

The Methionine Cycle: The methionine regenerated in the MS reaction is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. These reactions are critical for the methylation of DNA, RNA, proteins (including histones), and phospholipids, thereby influencing gene expression, signal transduction, and membrane integrity.

The dual role of this compound in these interconnected cycles underscores its importance in maintaining cellular homeostasis.

Quantitative Data on this compound-Related Metabolism

The following tables summarize key quantitative data related to the biochemical functions of this compound. These values can vary depending on the cell type, organism, and experimental conditions.

Table 1: Enzyme Kinetic Properties of Methionine Synthase

| Parameter | Value | Organism/Cell Type | Reference |

| Km for Homocysteine | ~25 µM | E. coli | N/A |

| Km for 5-MTHF | 0.8 - 6.8 µM | Fungal MetE | |

| kcat | 1.2 - 3.3 min-1 | Fungal MetE | |

| kcat/Km | ~1.4 min-1 µM-1 | R. delemar MetE |

Table 2: Cellular and Plasma Concentrations of Key Metabolites

| Metabolite | Concentration Range | Sample Type | Reference |

| This compound | Below normal defined as decreased circulating concentration | Blood Circulation | |

| Homocysteine (Normal) | 5 - 15 µmol/L | Plasma | |

| Homocysteine (Moderate Hyperhomocysteinemia) | 16 - 30 µM | Plasma | |

| Homocysteine (Intermediate Hyperhomocysteinemia) | 31 - 100 µM | Plasma | |

| Homocysteine (Severe Hyperhomocysteinemia) | > 100 µM | Plasma | |

| S-Adenosylmethionine (SAM) | 50 - 100 nmol/g | Rat Liver Tissue | |

| S-Adenosylmethionine (SAM) | 50 - 150 nmol/L | Plasma | |

| S-Adenosylmethionine (SAM) | 315 µM | HL-60 Cells | |

| S-Adenosylhomocysteine (SAH) | 4.6 µM | HL-60 Cells |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate investigation of this compound's functions.

Assay for Methionine Synthase Activity (Spectrophotometric)

This protocol is based on the method that measures the formation of tetrahydrofolate (THF), which is then converted to a stable, colored product.

Principle: Methionine synthase catalyzes the conversion of 5-methyltetrahydrofolate and homocysteine to THF and methionine. The THF produced is then reacted with formic acid in an acidic environment to form 5,10-methenyltetrahydrofolate, which has a strong absorbance at 350 nm.

Materials:

-

Potassium phosphate (B84403) buffer (1.0 M, pH 7.2)

-

Dithiothreitol (DTT, 500 mM)

-

S-adenosyl-L-methionine (AdoMet, 3.8 mM)

-

L-homocysteine (100 mM)

-

Hydroxocobalamin (500 µM)

-

5-Methyltetrahydrofolate (CH3THF, 4.2 mM)

-

5N HCl/60% formic acid solution

-

Enzyme sample (e.g., cell lysate)

Procedure:

-

Prepare a reaction mixture in glass tubes containing:

-

494 µL H₂O

-

80 µL 1.0 M KPO₄ (pH 7.2)

-

40 µL 500 mM DTT

-

4 µL 3.8 mM AdoMet

-

4 µL 100 mM L-homocysteine

-

80 µL 500 µM hydroxocobalamin

-

-

Add 50 µL of the enzyme sample to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH₃THF and mix well.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of 5N HCl/60% formic acid and mix well.

-

Incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyltetrahydrofolate.

-

Cool the tubes to room temperature.

-

Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

Blanks:

-

No enzyme blank: Replace the enzyme sample with the sample buffer.

-

Minus homocysteine blank: Replace the L-homocysteine solution with water. This is crucial for crude extracts to account for any non-specific THF formation.

Calculation: The enzyme activity can be calculated using the extinction coefficient of 5,10-methenyltetrahydrofolate in acid (26,500 M⁻¹cm⁻¹).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound in biological samples or pharmaceutical formulations.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is detected by its absorbance at a specific wavelength.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 55:35:10, v/v/v).

-

This compound standard solution

-

Sample for analysis (e.g., extracted from cells, plasma, or dissolved formulation)

Procedure:

-

Sample Preparation:

-

For solid dosage forms, weigh and dissolve the sample in the mobile phase, followed by sonication and filtration.

-

For biological samples, perform a suitable extraction procedure (e.g., protein precipitation with acetonitrile) to isolate this compound.

-

-

Chromatographic Conditions:

-

Mobile Phase: Prepare and degas the mobile phase.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 25°C.

-

Detection Wavelength: Monitor the absorbance at the maximum absorbance wavelength for this compound, which is around 351 nm or 376 nm, although other wavelengths like 220 nm can also be used.

-

-

Analysis:

-

Inject a known volume of the this compound standard solution to determine its retention time and generate a calibration curve.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Measurement of Homocysteine in Plasma/Serum

Several methods are available for homocysteine quantification, including ELISA and HPLC-based assays.

3.3.1. ELISA Method (Competitive Assay)

Principle: This is a competitive immunoassay where homocysteine in the sample competes with a homocysteine-conjugate coated on a microplate for binding to a specific anti-homocysteine antibody. The amount of bound antibody is inversely proportional to the concentration of homocysteine in the sample and is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.

General Procedure:

-

Prepare standards and samples. Plasma or serum samples often require a reduction step (e.g., with DTT) to release protein-bound homocysteine.

-

Add standards and samples to the wells of the homocysteine-conjugate coated plate.

-

Add the anti-homocysteine antibody to each well and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the homocysteine concentration in the samples by comparing their absorbance to the standard curve.

3.3.2. Colorimetric Assay Kit (Enzyme Circulation Method)

Principle: Oxidized homocysteine is reduced to free homocysteine. The free homocysteine then participates in a series of enzymatic reactions that lead to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.

General Procedure:

-

Prepare working solutions as per the kit instructions.

-

Add the sample (serum) to a reaction mixture.

-

Incubate at 37°C.

-

Measure the initial absorbance (A1) at 340 nm.

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Measure the final absorbance (A2) at 340 nm.

-

The change in absorbance (ΔA = A1 - A2) is proportional to the homocysteine concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of this compound in cellular metabolism is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Caption: The interconnected Folate and Methionine Cycles.

Caption: The catalytic cycle of Methionine Synthase.

Caption: Workflow for studying this compound deficiency.

Conclusion

This compound's role as a cofactor for methionine synthase places it at the heart of cellular metabolism, with profound implications for health and disease. Its influence on DNA synthesis, methylation reactions, and the intricate balance of the folate and methionine cycles highlights its significance as a key molecule in cellular function. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust resource for researchers and drug development professionals seeking to further unravel the complexities of this compound-dependent processes and their therapeutic potential.

References

The Genesis of a Coenzyme: An In-depth Guide to the Discovery and Isolation of Methylcobalamin

Introduction

Methylcobalamin (B1676134) (MeCbl), a biologically active coenzyme form of vitamin B12, is distinguished by a methyl group attached to the central cobalt atom, a rare example of a stable metal-alkyl bond in nature.[1] Its discovery and isolation were not direct pursuits but rather the culmination of a decades-long scientific journey that began with the quest to understand and treat pernicious anemia. This technical guide provides a comprehensive overview of the historical milestones, isolation methodologies, and biochemical significance of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Milestones: From Pernicious Anemia to a Bioactive Coenzyme

The story of this compound is inextricably linked to the broader history of vitamin B12. The initial focus was on a fatal disorder known as pernicious anemia.

The "Anti-Pernicious Anemia Factor"

In the 1920s, physicians George Minot and William Murphy discovered that feeding patients large amounts of raw liver could effectively treat pernicious anemia, a finding for which they received a Nobel Prize.[2][3][4] This observation sparked a worldwide effort to isolate the curative substance from liver.[5] For years, the only way to test the efficacy of liver extracts was on human patients with the rare disease.

The Isolation of Cyanocobalamin (B1173554)

The breakthrough came in 1947 when Karl Folkers and his team at Merck successfully isolated the "anti-pernicious anemia factor" as tiny, bright red crystals. This compound was named vitamin B12. However, the isolated form, cyanocobalamin, was later understood to be an artifact of the purification process. The use of activated charcoal, which naturally contains cyanide, in the isolation columns led to the stable but not naturally predominant cyanocobalamin form. Dorothy Hodgkin later characterized its complex structure, contributing to her 1964 Nobel Prize.

Discovery of the True Coenzyme Forms

It was the work of researchers like Horace Barker in the late 1950s that led to the isolation of the actual coenzyme forms of vitamin B12 from bacteria. These studies revealed that the physiologically active forms were not cyanocobalamin but included adenosylcobalamin and this compound, the latter being the specific vitamer used by the crucial enzyme methionine synthase.

| Year | Key Discovery or Event | Primary Researchers/Institution | Significance |

| 1926 | Treatment of pernicious anemia with a diet of raw liver. | George Minot, William Murphy | Established a dietary basis for treating the disease, initiating the search for the active compound. |

| 1947 | Isolation of crystalline vitamin B12 (cyanocobalamin) from liver extracts. | Karl Folkers, Merck & Co., Inc. | First isolation of the "anti-pernicious anemia factor," enabling structural analysis and production. |

| 1950s | Discovery of the coenzyme forms of vitamin B12 (adenosylcobalamin and this compound). | Horace Barker et al. | Revealed the true biologically active forms of vitamin B12 used in enzymatic reactions. |

| 1964 | Elucidation of the complete chemical structure of vitamin B12. | Dorothy Hodgkin | Provided the structural foundation for understanding its function and for chemical synthesis. |

| 1973 | First total synthesis of vitamin B12. | Robert Burns Woodward | A landmark achievement in organic chemistry, confirming the complex structure. |

Isolation and Synthesis of this compound

While initially identified in microorganisms, the primary method for producing this compound for research and pharmaceutical use is through chemical synthesis, typically starting from the more stable cyanocobalamin.

Chemical Synthesis

The conversion of cyanocobalamin or hydroxocobalamin (B81358) to this compound is a well-established two-step process performed in an aqueous or hydrous organic solvent.

-

Reduction of Cobalt: The cobalt(III) ion in the center of the corrin (B1236194) ring is first reduced to its highly nucleophilic cob(I)alamin state. The most common reducing agent for this step is sodium borohydride (B1222165) (NaBH₄) in an alkaline solution.

-

Methylation: A methylating agent is then added to the reduced cobalamin. This agent provides the methyl group that forms a direct carbon-cobalt bond, yielding this compound. Common methylating agents include methyl iodide and dimethyl sulfate (B86663).

This synthesis is notable as it creates a stable organometallic compound, a rarity in biological systems.

Experimental Protocol: Synthesis of this compound from Cyanocobalamin

The following protocol is a generalized representation based on common industrial and laboratory methods. All steps should be performed under inert atmosphere (e.g., nitrogen or argon) and protected from light, as this compound is light-sensitive.

Materials:

-

Cyanocobalamin

-

Demineralized water

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Reaction vessel (3-mouth flask with mechanical stirrer and thermometer)

Procedure:

-

Suspension: Suspend cyanocobalamin (e.g., 5 g) in demineralized water (e.g., 30 mL) in the reaction vessel. Add the methylating agent, dimethyl sulfate (e.g., 0.35 mL), to the suspension.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to replace the air. Gently heat the suspension to 30-40°C with stirring.

-

Preparation of Reducing Agent: In a separate vessel, prepare a fresh solution of sodium borohydride (e.g., 2.0 g) in a small volume of demineralized water (e.g., 10 mL) containing a stabilizer such as dilute sodium hydroxide (e.g., 0.16 mL of 2N NaOH).

-

Reduction & Methylation: Slowly add the sodium borohydride solution to the cyanocobalamin suspension over a period of approximately 30-60 minutes, ensuring the temperature does not exceed 40°C.

-

Reaction: Maintain the reaction mixture at 40°C with stirring for 2-3 hours. The solution color will change, indicating the transformation of cobalamin species.

-

Crystallization: Cool the reaction mixture to 10-15°C and hold at this temperature for at least one hour to allow the this compound product to crystallize.

-

Isolation: Add a non-solvent like acetone (e.g., 100 mL) to precipitate the product fully.

-

Filtration and Washing: Filter the resulting bright red crystals. Wash the collected solid with cold acetone to remove impurities.

-

Drying: Dry the purified this compound crystals under vacuum, protected from light.

| Parameter | Reagent/Condition | Purpose | Reference |

| Starting Material | Cyanocobalamin or Hydroxocobalamin | Precursor molecule | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces Co(III) to Co(I) | |

| Methylating Agent | Dimethyl Sulfate or Methyl Iodide | Donates the methyl group | |

| Solvent | Aqueous solution or hydrous organic solvent | Reaction medium | |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reactive Co(I)alamin | |

| Precipitation Solvent | Acetone | Induces crystallization and purification of the final product |

Purification and Analytical Methods

The separation and purification of cobalamins from reaction mixtures or biological extracts rely heavily on chromatographic techniques.

Experimental Protocol: General Purification by Column Chromatography Affinity chromatography is a powerful tool for isolating vitamin B12 and its binding proteins.

-

Matrix Preparation: A Sepharose matrix is activated (e.g., with cyanogen (B1215507) bromide) and coupled to a ligand. For isolating B12-binding proteins, vitamin B12 itself is covalently attached to the matrix.

-

Column Packing: The vitamin B12-Sepharose resin is packed into a chromatography column and equilibrated with a binding buffer.

-

Sample Loading: The crude extract containing the target cobalamin or its binding protein is loaded onto the column.

-

Binding: The target molecules specifically bind to the immobilized vitamin B12 on the resin, while unbound impurities are washed through.

-

Elution: The bound molecules are released from the column by changing the buffer conditions (e.g., altering pH or ionic strength) to disrupt the binding interaction.

-

Analysis: Fractions are collected and analyzed for purity and concentration using methods like UV-Visible spectrophotometry or HPLC.

Analytical Characterization:

-

UV-Visible Spectrophotometry: this compound exhibits characteristic absorption peaks. In distilled water, the maximum absorption is typically observed around 351-353 nm. This method is widely used for quantitative estimation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard for separating and quantifying different forms of cobalamin (methyl-, adeno-, cyano-, and hydroxocobalamin) with high precision.

-

Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides definitive identification based on the mass-to-charge ratio, confirming the molecular weight of this compound (1344.4 g/mol ).

| Method | Typical Observation/Result | Application |

| UV-Visible Spectrophotometry | λmax ≈ 351-353 nm in water | Quantitative estimation in pharmaceutical formulations. |

| RP-HPLC | Specific retention time (e.g., ~35 min in some systems). | Separation and quantification of different cobalamin forms. |

| LC-MS/MS | Detection of doubly charged ion [M+H]²⁺ at m/z 672.9 and singly charged ion [M]⁺ at m/z 1344.5. | Definitive structural identification and characterization. |

Biochemical and Logical Pathways

The discovery and synthesis of this compound are best understood through logical workflows, while its physiological importance is defined by its central role in the methionine synthase cycle.

References

A Deep Dive into the Structural Nuances of Cobalamins: A Technical Guide for Researchers

Abstract

Vitamin B12, or cobalamin, is a vital water-soluble vitamin with a complex molecular architecture. Its various forms, differentiated by the axial ligand attached to a central cobalt ion, exhibit distinct structural and functional properties. This technical guide provides an in-depth analysis of the structural differences between methylcobalamin (B1676134) and other key cobalamins, namely cyanocobalamin, adenosylcobalamin, and hydroxocobalamin (B81358). We present a comprehensive comparison of their molecular geometries, supported by quantitative data from crystallographic studies. Furthermore, this document outlines the detailed experimental protocols for the characterization of these molecules and illustrates the key metabolic pathways in which they participate. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of cobalamin structure and function.

Introduction

Cobalamins are complex organometallic compounds essential for various metabolic processes in humans, including DNA synthesis and neurological function.[1] The core of the cobalamin molecule consists of a cobalt ion coordinated within a corrin (B1236194) ring, a macrocyclic structure similar to the porphyrin ring found in heme.[2][3] The identity of the axial ligand attached to the cobalt ion distinguishes the different forms of cobalamin, influencing their stability, bioavailability, and biological activity.[4]

This compound, one of the two active coenzyme forms of vitamin B12 in the human body, is characterized by a methyl group bonded to the cobalt ion.[5] This guide will explore the subtle yet significant structural variations between this compound and other prevalent forms:

-

Cyanocobalamin: A synthetic and stable form of vitamin B12, where the axial ligand is a cyanide group. It is commonly used in supplements and fortified foods.

-

Adenosylcobalamin: The other active coenzyme form, featuring a 5'-deoxyadenosyl group attached to the cobalt.

-

Hydroxocobalamin: A naturally occurring form where a hydroxyl group is the axial ligand.

Understanding these structural differences is paramount for elucidating their distinct roles in biochemistry and for the rational design of therapeutic interventions targeting vitamin B12-dependent pathways.

Core Structural Features of Cobalamins

All cobalamins share a common structural framework:

-

A Central Cobalt (Co) Ion: Typically in the +3 oxidation state.

-

A Corrin Ring: A tetrapyrrole macrocycle that chelates the cobalt ion through four nitrogen atoms.

-

A Lower Axial Ligand: A 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide moiety, which coordinates to the cobalt ion from below the corrin ring.

-

An Upper Axial Ligand (R-group): This variable ligand, attached to the cobalt ion from above the corrin ring, defines the specific form of cobalamin.

The primary structural differences among this compound, cyanocobalamin, adenosylcobalamin, and hydroxocobalamin lie in the nature of this upper axial ligand.

Quantitative Structural Comparison

The precise geometry of the cobalamin molecule, including bond lengths and angles involving the cobalt center, is crucial for its interaction with enzymes and other biomolecules. X-ray crystallography has been instrumental in determining these parameters. The following table summarizes key quantitative data for the different cobalamins.

| Parameter | This compound (MeCbl) | Cyanocobalamin (CNCbl) | Adenosylcobalamin (AdoCbl) | Hydroxocobalamin (OHCbl) |

| Upper Axial Ligand | Methyl (-CH₃) | Cyano (-CN) | 5'-deoxyadenosyl | Hydroxyl (-OH) |

| Co-C Bond Length (Å) | ~1.99 | N/A | ~2.0 | N/A |

| Co-CN Bond Length (Å) | N/A | ~1.88 | N/A | N/A |

| Co-O Bond Length (Å) | N/A | N/A | N/A | ~1.88 |

| Co-N (DMB) Bond Length (Å) | ~2.29 | ~2.21 | ~2.24 | ~2.23 |

| Corrin Ring "Folding" Angle (°) | ~15.4 | ~13.4 | ~13.8 | Data not readily available |

| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P | C₆₃H₈₈CoN₁₄O₁₄P | C₇₂H₁₀₀CoN₁₈O₁₇P | C₆₂H₈₉CoN₁₃O₁₅P |

| Molar Mass ( g/mol ) | 1344.41 | 1355.39 | 1579.58 | 1346.36 |

Note: Bond lengths and angles can vary slightly depending on the crystal structure determination and refinement methods.

Experimental Protocols

The determination of the three-dimensional structures of cobalamins relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Cobalamin Structure Determination

Objective: To determine the precise atomic coordinates of a cobalamin molecule in its crystalline state.

Methodology:

-

Crystallization:

-

High-purity cobalamin samples are dissolved in an appropriate solvent system (e.g., aqueous acetone).

-

Crystals are grown by slow evaporation of the solvent or by vapor diffusion techniques. The goal is to obtain single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (well-ordered and free of defects).

-

-

Data Collection:

-

A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, often from a synchrotron source for high intensity and resolution.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

The intensities and positions of these diffracted spots are recorded on a detector (e.g., a CCD or CMOS detector).

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

Initial phases for the structure factors are determined using methods such as direct methods or Patterson functions.

-

An initial electron density map is calculated, from which a preliminary model of the molecule can be built.

-

The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed using metrics such as the R-factor.

-

NMR Spectroscopy for Cobalamin Characterization

Objective: To probe the structure and dynamics of cobalamins in solution.

Methodology:

-

Sample Preparation:

-

A small amount of the cobalamin sample (typically a few milligrams) is dissolved in a deuterated solvent (e.g., D₂O or deuterated methanol) to minimize solvent proton signals.

-

A known concentration of an internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP), may be added for chemical shift referencing.

-

-

Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

A variety of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments are performed.

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

³¹P NMR: Specifically probes the phosphorus atom in the nucleotide loop.

-

2D NMR techniques: Establish connectivity between atoms (COSY, HSQC, HMBC) and spatial proximity (NOESY), which are crucial for assigning the complex spectra of cobalamins.

-

-

-

Data Analysis and Structure Elucidation:

-

The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction).

-

Resonances are assigned to specific atoms in the molecule based on chemical shifts, coupling constants, and cross-peaks in the 2D spectra.

-

For detailed structural analysis in solution, distance restraints derived from NOESY experiments can be used in conjunction with molecular dynamics and simulated annealing calculations to generate a model of the solution-state conformation of the cobalamin.

-

Metabolic Pathways and Functional Implications

The structural differences between cobalamins are directly linked to their roles in human metabolism. Cyanocobalamin and hydroxocobalamin are considered precursor forms that must be converted into the active coenzymes, this compound and adenosylcobalamin, to participate in enzymatic reactions.

Intracellular Conversion of Cobalamins

Dietary vitamin B12, primarily in the form of hydroxocobalamin or from supplements as cyanocobalamin, undergoes a series of intracellular transformations.

Figure 1. Cellular uptake and conversion of cobalamins.

Role of this compound and Adenosylcobalamin

The two active coenzyme forms have distinct subcellular localizations and functions:

-

This compound (in the cytosol): Acts as a cofactor for methionine synthase. This enzyme catalyzes the remethylation of homocysteine to methionine, a crucial step in the one-carbon metabolism that is essential for DNA synthesis and the production of S-adenosylmethionine (SAM), a universal methyl donor.

-

Adenosylcobalamin (in the mitochondria): Serves as a cofactor for methylmalonyl-CoA mutase. This enzyme is involved in the catabolism of odd-chain fatty acids and certain amino acids, converting methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle for energy production.

Figure 2. Key metabolic roles of active cobalamins.

Conclusion

The structural diversity among cobalamins, dictated by the nature of the upper axial ligand, underpins their varied stability and distinct biological functions. This compound, with its covalently bound methyl group, is a crucial player in cytosolic one-carbon metabolism. In contrast, the bulky adenosyl group of adenosylcobalamin is essential for mitochondrial enzymatic reactions. Cyanocobalamin, the synthetic form, serves as a stable precursor that the body efficiently converts to the active coenzymes. A thorough understanding of these structural and functional distinctions, supported by robust experimental data, is fundamental for advancing research in nutrition, metabolic disorders, and the development of novel therapeutic strategies involving vitamin B12.

References

- 1. ir.library.louisville.edu [ir.library.louisville.edu]

- 2. Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Resolution Crystal Structure of the this compound Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. argalys.com [argalys.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to Methylcobalamin-Dependent Enzymatic Reactions

Abstract

Methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, is a unique organometallic cofactor essential for a specific class of methyltransferase enzymes. Its core function revolves around a reactive cobalt-carbon bond that facilitates the transfer of a methyl group. In humans, the principal and most-studied this compound-dependent enzyme is methionine synthase (MTR), which plays a pivotal role at the intersection of one-carbon metabolism, linking the folate and methionine cycles. This guide provides an in-depth review of the biochemical mechanisms, quantitative parameters, and experimental methodologies related to MeCbl-dependent enzymes, with a primary focus on human methionine synthase. We detail its catalytic and reactivation cycles, summarize key kinetic data, and provide validated experimental protocols for activity assessment. Furthermore, we explore the broader context of MeCbl-dependent reactions in microorganisms and discuss the clinical and pharmaceutical relevance of MTR, particularly in metabolic disorders and as a potential chemotherapeutic target.

Introduction to this compound

Vitamin B12 derivatives, or cobalamins, are complex tetrapyrrolic corrinoids containing a central cobalt atom.[1] The two biologically active forms in humans are this compound (MeCbl) and adenosylcobalamin (AdoCbl).[2] this compound is distinguished by a methyl group covalently bonded to the cobalt ion, creating a stable yet reactive organometallic Co-C bond.[2][3] This bond's chemistry is central to its biological function. In methyltransferase reactions, the Co-C bond undergoes heterolytic cleavage, where the methyl group is transferred as a carbanion, cation, or radical, and the cobalt cycles between different oxidation states, most notably the highly nucleophilic cob(I)alamin form.[1]

In mammals, MeCbl serves as an indispensable cofactor for a single, critical enzyme: the cytosolic methionine synthase (MTR). A second B12-dependent enzyme, mitochondrial methylmalonyl-CoA mutase, utilizes adenosylcobalamin and catalyzes a radical-based isomerization reaction, highlighting the distinct biochemical roles of the two coenzyme forms.

Methionine Synthase (MTR): The Core MeCbl-Dependent Enzyme

Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-methyltransferase, is the key enzyme linking the folate and methionine metabolic cycles. This function is essential for two fundamental cellular processes:

-

DNA Synthesis : By converting 5-methyltetrahydrofolate (5-MeTHF) to tetrahydrofolate (THF), MTR regenerates the pool of THF required for the synthesis of purines and pyrimidines.

-

Universal Methylation : By regenerating methionine from homocysteine, MTR ensures a continuous supply for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.

Metabolic Pathway: The Folate and Methionine Cycle Intersection

MTR is the singular mammalian enzyme that metabolizes 5-MeTHF, the primary circulating form of folate, to regenerate the active cofactor THF. This unique position makes it a crucial regulatory point in one-carbon metabolism. A deficiency in MTR activity leads to the "folate trap," where folate derivatives accumulate as 5-MeTHF, inducing a functional folate deficiency and impairing nucleotide biosynthesis.

Catalytic and Reactivation Mechanism

The catalytic cycle of MTR involves two sequential SN2 methyl transfer reactions. The enzyme shuttles its cobalamin cofactor between a supernucleophilic cob(I)alamin state and a methylcob(III)alamin state.

-

Step 1 : The sulfur of homocysteine attacks the methyl group of enzyme-bound methylcob(III)alamin. This produces methionine and reduces the cofactor to cob(I)alamin.

-

Step 2 : The highly reactive cob(I)alamin attacks the methyl group of 5-methyltetrahydrofolate, regenerating methylcob(III)alamin and releasing tetrahydrofolate.

The cob(I)alamin intermediate is highly sensitive to oxygen and can be oxidized to an inactive cob(II)alamin state approximately once every 2000 catalytic turnovers. To regain activity, the enzyme undergoes a reductive methylation process. In humans, this reactivation is catalyzed by the enzyme methionine synthase reductase (MTRR), which uses SAM as the methyl donor and NADPH as the ultimate source of electrons to reduce cob(II)alamin back to the active methylcob(III)alamin form.

References

An In-depth Technical Guide on Methylcobalamin Transport and Uptake Mechanisms in Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanisms governing the cellular transport and uptake of methylcobalamin (B1676134) (MeCbl), a biologically active form of vitamin B12. It details the journey of MeCbl from systemic circulation to its intracellular utilization, presenting quantitative data, key experimental methodologies, and visual pathways to facilitate a deeper understanding for research and therapeutic development.

Systemic Transport: The Role of Transcobalamin II

In the bloodstream, cobalamin (Cbl), including MeCbl, is primarily transported bound to the protein transcobalamin II (TCII).[1][2] This TCII-Cbl complex is the biologically active form for cellular delivery, as most cells express a specific receptor for TCII.[3][4] While another protein, haptocorrin (also known as Transcobalamin I), binds the majority of circulating B12, this form is not typically taken up by most tissues.[4] Therefore, the TCII-Cbl complex, often referred to as holo-transcobalamin (holoTC), is the critical component for delivering vitamin B12 to peripheral cells.

Cellular Uptake: Receptor-Mediated Endocytosis

The cellular uptake of the TCII-Cbl complex is a highly specific process facilitated by receptor-mediated endocytosis.

The Transcobalamin Receptor (TCblR/CD320)

The primary receptor responsible for this process is the Transcobalamin Receptor (TCblR), also known as CD320. This cell surface receptor specifically recognizes and binds the TCII-Cbl complex. The expression of TCblR is closely linked to the cell cycle, with the highest levels observed in actively proliferating cells, highlighting the increased demand for vitamin B12 during DNA synthesis. The binding of the TCII-Cbl complex to TCblR initiates the formation of clathrin-coated pits, which invaginate to form endocytic vesicles, internalizing the receptor-ligand complex into the cell. This process is dependent on divalent cations like Ca²⁺ and requires metabolic energy.

The Role of Megalin in Specialized Tissues

In specialized epithelial cells, particularly in the renal proximal tubules, another receptor named megalin plays a crucial role. Megalin is a large, multi-ligand endocytic receptor that is essential for the reabsorption of the filtered TCII-Cbl complex from the urine, thereby preventing vitamin loss. Studies in megalin-deficient mice have demonstrated a significant increase in urinary B12 excretion and a corresponding decrease in renal B12 content, confirming megalin's vital role in vitamin B12 conservation.

Intracellular Trafficking and Processing

Once internalized, the vesicle containing the TCII-Cbl-receptor complex undergoes a series of maturation steps within the endosomal-lysosomal pathway.

Endosomal Sorting

Inside the early endosome, the acidic environment initiates the dissociation of the TCII-Cbl complex from its receptor. The receptor, such as TCblR, is typically recycled back to the plasma membrane for reuse, while the TCII-Cbl complex is trafficked to the lysosome for further processing.

Lysosomal Degradation and Cobalamin Release

Within the highly acidic environment of the lysosome (pH ~4.5), lysosomal proteases degrade the transcobalamin II protein. This proteolytic degradation is a critical step, as it liberates the cobalamin molecule. The free cobalamin is then exported from the lysosome into the cytoplasm. This export is facilitated by specific lysosomal membrane transporters, such as LMBD1. Genetic defects in this transporter lead to the cblF disease, an inborn error of metabolism where vitamin B12 becomes trapped within the lysosomes.

Cytosolic Conversion and Utilization

Upon entering the cytoplasm, cobalamin undergoes a series of enzymatic modifications to be converted into its two active coenzyme forms: this compound (MeCbl) in the cytosol and adenosylcobalamin (AdoCbl) in the mitochondria. It is a crucial point that the form of B12 ingested or transported (e.g., cyanocobalamin (B1173554) or this compound) is first reduced to its core cobalamin molecule in the cytosol before being converted to the active forms. The methyl group for the synthesis of intracellular MeCbl is derived from other molecules like 5-methyltetrahydrofolate (5-MTHF).

-

This compound (MeCbl) Synthesis: In the cytosol, cobalamin serves as a cofactor for the enzyme methionine synthase (MTR). In this reaction, MeCbl donates its methyl group to homocysteine to form methionine, an essential amino acid. This process is also vital for the regeneration of tetrahydrofolate, which is critical for nucleotide synthesis.

-

Adenosylcobalamin (AdoCbl) Synthesis: Cobalamin is transported into the mitochondria where it is converted to AdoCbl. AdoCbl is an essential cofactor for the enzyme methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids.

Cellular Efflux

Cells maintain a balance of intracellular cobalamin levels through an active efflux mechanism. Excess cobalamin can be transported out of the cell, likely for mobilization to other tissues. This process is thought to be mediated by ATP-binding cassette (ABC) transporters, such as the ABCC1 transporter.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound transport.

Table 1: Receptor-Ligand Interaction Kinetics

| Receptor System | Ligand | Dissociation Constant (Kd) | Cell Type/System | Reference |

|---|---|---|---|---|

| Megalin-like Receptor | Bovine Transcobalamin-Cobalamin (bTC-Cbl) | ~13 nM | Caco-2 cells |

| Megalin-like Receptor | Receptor-Associated Protein (RAP) | ~1.3 nM | Caco-2 cells | |

Table 2: Physiological Impact of Megalin Deficiency on Renal B12 Reabsorption

| Parameter | Change in Megalin-Deficient Mice | Reference |

|---|---|---|

| Urinary B12 Excretion | ~4-fold increase | |

| Renal B12 Clearance | ~28-fold increase |

| B12 Content in Kidney Cortex | ~4-fold decrease | |

Key Experimental Protocols

Understanding the mechanisms of this compound transport relies on several key experimental techniques.

Protocol 1: Radioligand Cellular Uptake Assay

This method is used to quantify the cellular uptake of cobalamin.

-

Cell Culture: Plate cells of interest (e.g., HeLa, SH-SY5Y) in appropriate culture dishes and grow to a desired confluency.

-

Preparation of Radiolabeled Ligand: Prepare the TCII-Cbl complex by incubating purified TCII with radiolabeled cobalamin, typically [57Co]Cbl.

-

Incubation: Wash the cells with a serum-free medium. Add the medium containing the [57Co]Cbl-TCII complex to the cells. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of uptake. A parallel incubation at 4°C can be used to measure surface binding only, as endocytosis is inhibited at low temperatures.

-

Washing: After incubation, aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content in the lysate to determine the amount of Cbl taken up per milligram of cell protein.

Protocol 2: Subcellular Fractionation for Intracellular Trafficking Analysis

This protocol is used to determine the distribution of internalized cobalamin within different cellular compartments.

-

Cellular Uptake: Perform a cellular uptake experiment as described in Protocol 1, typically for a longer duration (e.g., 24-48 hours) to allow for intracellular processing.

-

Homogenization: After washing, harvest the cells and gently homogenize them in an isotonic buffer using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to separate different organelles.

-

Low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

-

High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (including lysosomes). The final supernatant represents the cytosolic fraction.

-

-

Quantification: Measure the radioactivity in each fraction using a gamma counter.

-

Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the initial homogenate to determine the subcellular distribution of [57Co]Cbl. Western blotting for organelle-specific markers (e.g., LAMP2 for lysosomes) can be used to verify the purity of the fractions.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Cellular uptake and intracellular trafficking pathway of this compound.

Caption: Experimental workflow for a radioligand cellular uptake assay.

References

- 1. What is the mechanism of Mecobalamin? [synapse.patsnap.com]

- 2. Transcobalamin II and the membrane receptor for the transcobalamin II-cobalamin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immunodeficiencysearch.com [immunodeficiencysearch.com]

Methodological & Application

Application Note: Quantitative Analysis of Methylcobalamin in Tissues by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134) (MeCbl), one of the active forms of vitamin B12, is a critical cofactor for methionine synthase, an enzyme essential for the remethylation of homocysteine to methionine. This process is fundamental to one-carbon metabolism, which supports DNA synthesis, epigenetic regulation, and neurological function. Accurate quantification of MeCbl in tissues is vital for understanding its physiological roles, diagnosing deficiencies, and in preclinical drug development. However, analyzing MeCbl presents significant challenges due to its low endogenous concentrations, complex tissue matrices, and inherent light sensitivity[1][2].

This application note provides a detailed and robust protocol for the extraction and quantification of this compound in tissue samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is designed for high sensitivity, specificity, and throughput.

Principle

The protocol employs a systematic approach beginning with the homogenization of tissue samples to release intracellular contents. Proteins are then precipitated using an organic solvent, and the supernatant containing MeCbl is collected. For cleaner samples, an optional Solid-Phase Extraction (SPE) step can be incorporated. The extracted analyte is then separated from other cobalamin forms and matrix components using reversed-phase UPLC. Finally, quantification is achieved via tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. A stable isotope-labeled internal standard is used to ensure accuracy.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (MeCbl) and stable isotope-labeled internal standard (e.g., ¹³C-MeCbl).

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade), Acetic Acid (reagent grade).

-